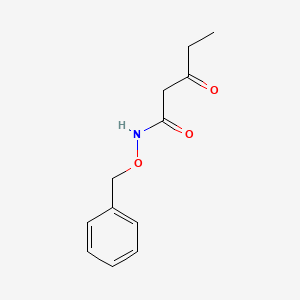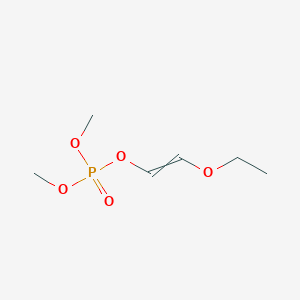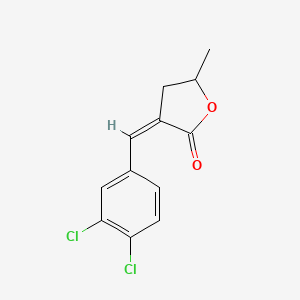
3-(3,4-dichlorobenzylidene)-5-methyldihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dichlorobenzylidene)-5-methyldihydrofuran-2(3H)-one is an organic compound characterized by its unique structure, which includes a dichlorobenzylidene group attached to a dihydrofuranone ring
Métodos De Preparación
The synthesis of 3-(3,4-dichlorobenzylidene)-5-methyldihydrofuran-2(3H)-one typically involves a multi-step process. One common method includes the condensation of 3,4-dichlorobenzaldehyde with 5-methyldihydrofuran-2(3H)-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as piperidine or pyridine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
3-(3,4-Dichlorobenzylidene)-5-methyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzylidene moiety, using reagents such as sodium methoxide or sodium ethoxide.
Aplicaciones Científicas De Investigación
3-(3,4-Dichlorobenzylidene)-5-methyldihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dichlorobenzylidene)-5-methyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
3-(3,4-Dichlorobenzylidene)-5-methyldihydrofuran-2(3H)-one can be compared with similar compounds such as:
3,4-Dichlorobenzylidene derivatives: These compounds share the dichlorobenzylidene moiety but differ in the attached functional groups, leading to variations in their chemical and biological properties.
Dihydrofuranone derivatives: Compounds with similar dihydrofuranone structures but different substituents exhibit distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C12H10Cl2O2 |
|---|---|
Peso molecular |
257.11 g/mol |
Nombre IUPAC |
(3Z)-3-[(3,4-dichlorophenyl)methylidene]-5-methyloxolan-2-one |
InChI |
InChI=1S/C12H10Cl2O2/c1-7-4-9(12(15)16-7)5-8-2-3-10(13)11(14)6-8/h2-3,5-7H,4H2,1H3/b9-5- |
Clave InChI |
RKPIHPUQJWIVTG-UITAMQMPSA-N |
SMILES isomérico |
CC1C/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C(=O)O1 |
SMILES canónico |
CC1CC(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


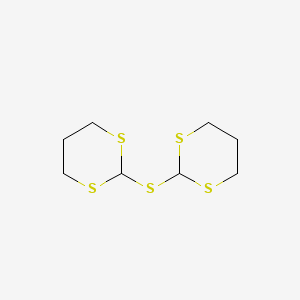
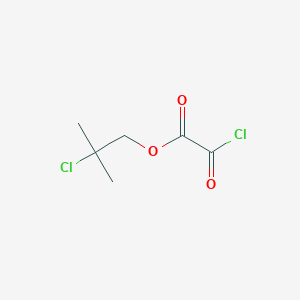


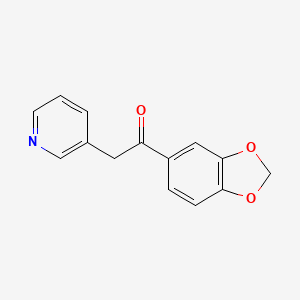

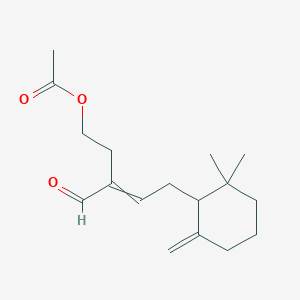
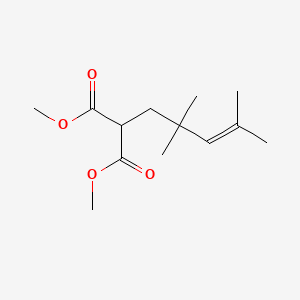
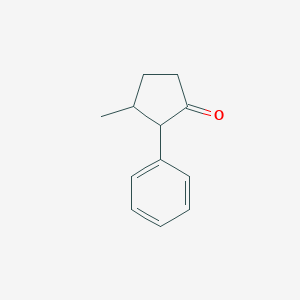

![Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate](/img/structure/B14351461.png)
